Cas no 850568-12-6 (4-(N-Ethylaminocarbonyl)phenylboronic acid)

4-(N-Ethylaminocarbonyl)phenylboronic acid is a boronic acid derivative featuring an N-ethylaminocarbonyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to its stable boronic acid moiety, which facilitates efficient palladium-catalyzed C-C bond formation. The ethylaminocarbonyl group enhances solubility in polar organic solvents, improving reaction compatibility. It is also useful in bioconjugation and as a building block in pharmaceutical and materials science research. The compound exhibits good stability under standard conditions, making it a reliable reagent for synthetic applications. Its structural features allow for selective functionalization, broadening its utility in complex molecular synthesis.
4-(N-Ethylaminocarbonyl)phenylboronic acid structure
850568-12-6 structure
商品名:4-(N-Ethylaminocarbonyl)phenylboronic acid
CAS番号:850568-12-6
MF:C9H12BNO3
メガワット:193.007482528687
MDL:MFCD03411954
CID:720013
PubChem ID:3411307

4-(N-Ethylaminocarbonyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • 4-(N-Ethylaminocarbonyl)phenylboronic acid
    • 4-(Ethylcarbamoyl)benzeneboronic acid
    • [4-(ethylcarbamoyl)phenyl]boronic acid
    • 4-(N-ETHYLAMINOCARBONYL)BENZENEBORONIC ACID
    • Boronic acid,B-[4-[(ethylamino)carbonyl]phenyl]-
    • 4-(ethylcarbamoyl)phenylboronic acid
    • B-[4-[(ETHYLAMINO)CARBONYL]PHENYL]-BORONIC ACID
    • DONAYSCOAAAZKS-UHFFFAOYSA-N
    • 4-ethylcarbamoyl-phenylboronic acid
    • 4-ethylaminocarbonyl-phenylboronic acid
    • AB14326
    • BC001016
    • ST
    • B-[4-[(Ethylamino)carbonyl]phenyl]boronic acid (ACI)
    • Boronic acid, [4-[(ethylamino)carbonyl]phenyl]- (9CI)
    • (4-Ethylcarbamoylphenyl)boronic acid
    • [4-[(Ethylamino)carbonyl]phenyl]boronic acid
    • 4-(N-Ethylaminocarbonyl)phenylboronicacid
    • [4-(N-Ethylaminocarbonyl)phenyl]boronic acid
    • 850568-12-6
    • AS-30768
    • CS-0061527
    • AKOS006228250
    • {4-[(ethylamino)carbonyl]phenyl}boronic acid
    • MFCD03411954
    • 4-(N-ethylaminocarbonyl)phenyl-boronic acid
    • 4-(N-ethylaminocarbonyl)benzeneboronic acid, AldrichCPR
    • SCHEMBL387816
    • J-513795
    • DB-010636
    • DTXSID50392225
    • MDL: MFCD03411954
    • インチ: 1S/C9H12BNO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
    • InChIKey: DONAYSCOAAAZKS-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(B(O)O)=CC=1)NCC

計算された属性

  • せいみつぶんしりょう: 193.09100
  • どういたいしつりょう: 193.091
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6
  • ぶんしりょう: 193.01

じっけんとくせい

  • 密度みつど: 1.19
  • ゆうかいてん: 143-146°C
  • 屈折率: 1.545
  • PSA: 69.56000
  • LogP: -0.49300

4-(N-Ethylaminocarbonyl)phenylboronic acid セキュリティ情報

4-(N-Ethylaminocarbonyl)phenylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

4-(N-Ethylaminocarbonyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB150622-10 g
[4-(N-Ethylaminocarbonyl)phenyl]boronic acid; 95%
850568-12-6
10g
€590.60 2023-05-09
TRC
E899710-250mg
4-(N-Ethylaminocarbonyl)phenylboronic acid
850568-12-6
250mg
$75.00 2023-05-18
TRC
E899710-1g
4-(N-Ethylaminocarbonyl)phenylboronic acid
850568-12-6
1g
$ 80.00 2022-06-05
TRC
E899710-1000mg
4-(N-Ethylaminocarbonyl)phenylboronic acid
850568-12-6
1g
$98.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132167-100g
4-(N-Ethylaminocarbonyl)phenylboronic acid
850568-12-6 97%
100g
¥14808.00 2024-07-28
Chemenu
CM134087-1g
4-(N-Ethylaminocarbonyl)phenylboronic acid
850568-12-6 95%+
1g
$123 2023-02-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N187026-25g
4-(N-Ethylaminocarbonyl)phenylboronic acid
850568-12-6 98%
25g
¥8220.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N187026-1g
4-(N-Ethylaminocarbonyl)phenylboronic acid
850568-12-6 98%
1g
¥851.90 2023-09-01
abcr
AB150622-5 g
[4-(N-Ethylaminocarbonyl)phenyl]boronic acid; 95%
850568-12-6
5g
€368.00 2023-05-09
SHENG KE LU SI SHENG WU JI SHU
sc-261444A-5 g
4-(N-Ethylaminocarbonyl)benzeneboronic acid,
850568-12-6
5g
¥3,542.00 2023-07-11

4-(N-Ethylaminocarbonyl)phenylboronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  20 h, reflux
1.2 Solvents: Tetrahydrofuran ;  40 min, 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Carboxylic acid recognition of an N-ethyl-substituted diamidine having a diphenylnaphthalene unit in competing protic solvents
Kusukawa, Takahiro ; Matoba, Keisuke; Hoshihara, Yuki; Tanaka, Syugo; Nakajima, Akane, Tetrahedron, 2021, 96,

4-(N-Ethylaminocarbonyl)phenylboronic acid Raw materials

4-(N-Ethylaminocarbonyl)phenylboronic acid Preparation Products

4-(N-Ethylaminocarbonyl)phenylboronic acid 関連文献

4-(N-Ethylaminocarbonyl)phenylboronic acidに関する追加情報

4-(N-Ethylaminocarbonyl)phenylboronic Acid (CAS 850568-12-6): A Versatile Boronic Acid Derivative in Modern Chemistry

4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850568-12-6) is an organoboron compound that has gained significant attention in pharmaceutical research, materials science, and organic synthesis. As a derivative of phenylboronic acid, this compound features a unique combination of the boronic acid functional group and an ethylaminocarbonyl moiety, making it particularly valuable for Suzuki-Miyaura cross-coupling reactions and other transition metal-catalyzed processes.

The growing interest in boronic acid compounds stems from their remarkable utility in medicinal chemistry, particularly in the development of protease inhibitors and enzyme-targeting drugs. With the increasing demand for small molecule therapeutics and bioconjugation reagents, 4-(N-Ethylaminocarbonyl)phenylboronic acid has emerged as a crucial building block in drug discovery pipelines.

From a structural perspective, this compound combines the boronic acid functionality (-B(OH)2) with an amide linkage, creating a bifunctional molecule that can participate in diverse chemical transformations. The electron-withdrawing character of the carbonyl group influences the reactivity of the boronic acid moiety, making it particularly suitable for palladium-catalyzed coupling reactions under mild conditions.

Recent applications of 4-(N-Ethylaminocarbonyl)phenylboronic acid have expanded beyond traditional organic synthesis. Researchers are exploring its potential in biomaterials engineering, particularly in the development of responsive hydrogels and drug delivery systems. The compound's ability to form reversible covalent bonds with diols makes it attractive for creating glucose-responsive materials, a hot topic in diabetes research.

The pharmaceutical industry has shown particular interest in this compound as a precursor for protein-protein interaction inhibitors. With the rise of targeted cancer therapies and precision medicine, boronic acid derivatives are being investigated for their ability to modulate biological pathways. 4-(N-Ethylaminocarbonyl)phenylboronic acid serves as a key intermediate in synthesizing compounds that interact with proteasomes and other cellular targets.

In material science, this boronic acid derivative contributes to the development of self-healing polymers and smart coatings. The dynamic covalent chemistry of boronic acids allows for the creation of materials that can respond to environmental stimuli such as pH changes or the presence of specific analytes. This aligns with current research trends toward adaptive materials and environmentally responsive systems.

The synthesis and handling of 4-(N-Ethylaminocarbonyl)phenylboronic acid require careful consideration of its chemical stability and solubility properties. While stable under standard conditions, boronic acids generally benefit from protection from prolonged exposure to moisture. The compound demonstrates good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), facilitating its use in various synthetic applications.

Quality control of 4-(N-Ethylaminocarbonyl)phenylboronic acid typically involves analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods ensure the compound meets the purity standards required for pharmaceutical and materials science applications, where even trace impurities can significantly impact performance.

From a commercial perspective, the demand for specialty boronic acids like 4-(N-Ethylaminocarbonyl)phenylboronic acid continues to grow. Pharmaceutical companies and research institutions seek high-quality building blocks for combinatorial chemistry and high-throughput screening programs. The compound's versatility makes it valuable for both academic research and industrial applications.

Environmental considerations surrounding boronic acid derivatives have become increasingly important. Researchers are investigating green chemistry approaches to the synthesis and application of these compounds. The development of catalytic methods and atom-economical processes that utilize 4-(N-Ethylaminocarbonyl)phenylboronic acid aligns with the broader movement toward sustainable chemistry practices.

Future research directions for 4-(N-Ethylaminocarbonyl)phenylboronic acid may explore its potential in bioorthogonal chemistry and chemical biology applications. The compound's ability to participate in selective reactions under physiological conditions makes it attractive for live-cell labeling and targeted imaging applications. These developments could significantly impact diagnostic technologies and theranostic approaches.

For researchers working with 4-(N-Ethylaminocarbonyl)phenylboronic acid, proper storage conditions are essential to maintain compound integrity. Recommendations typically include storage in a cool, dry environment, protected from light and moisture. Many suppliers offer the compound in stabilized forms or with appropriate desiccants to ensure long-term stability.

The analytical characterization of 4-(N-Ethylaminocarbonyl)phenylboronic acid presents unique challenges and opportunities. Advanced techniques such as X-ray crystallography can provide detailed structural information about the compound and its derivatives. Spectroscopic methods, particularly 11B NMR, offer valuable insights into the electronic environment of the boron center and its reactivity.

In conclusion, 4-(N-Ethylaminocarbonyl)phenylboronic acid (CAS 850568-12-6) represents an important class of organoboron compounds with wide-ranging applications in modern chemistry. Its unique structural features and versatile reactivity profile make it valuable for drug discovery, materials science, and chemical biology. As research continues to uncover new applications for boronic acid derivatives, compounds like 4-(N-Ethylaminocarbonyl)phenylboronic acid will likely play increasingly important roles in scientific and technological advancements.

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